molecular formula C18H21FN2O B2821363 (1S,3s,E)-N'-(3-fluorobenzylidene)adamantane-1-carbohydrazide CAS No. 363600-51-5

(1S,3s,E)-N'-(3-fluorobenzylidene)adamantane-1-carbohydrazide

Cat. No.: B2821363
CAS No.: 363600-51-5
M. Wt: 300.377
InChI Key: QDOFEZHEZYHOQE-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3s,E)-N'-(3-fluorobenzylidene)adamantane-1-carbohydrazide is a useful research compound. Its molecular formula is C18H21FN2O and its molecular weight is 300.377. The purity is usually 95%.
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Scientific Research Applications

Broad-Spectrum Antibacterial Properties

Research by (Al-Wahaibi et al., 2020) on N′-heteroarylidene-1-carbohydrazide derivatives, including compounds with structural similarities to (1S,3s,E)-N'-(3-fluorobenzylidene)adamantane-1-carbohydrazide, showed that these molecules constitute broad-spectrum antibacterial candidates. They displayed potent antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL and weak or moderate antifungal activity against Candida albicans.

Antimicrobial Activity

Another study by (El-Emam et al., 2012) highlighted the synthesis and antimicrobial activity of N′-Heteroarylidene-1-adamantylcarbohydrazides. The results demonstrated potent broad-spectrum antimicrobial activity, especially against Gram-positive bacteria, further underscoring the utility of adamantane derivatives in addressing microbial resistance.

Synthesis and Bioactivity Evaluation

Further research into the synthesis and bioactivity of hydrazide-hydrazones incorporating the adamantane moiety (Pham et al., 2019) showed these compounds exhibited potential antibacterial activity against tested Gram-positive bacteria and C. albicans. This emphasizes the versatility of adamantane derivatives in creating effective antimicrobial agents.

Potential in Neurodegenerative Disease Treatment

Dembitsky et al. (2020) conducted a comparative analysis of structure-activity relationships for adamantane derivatives, including those like amantadine and memantine currently used to treat dementia and neurodegenerative diseases. The review suggests that adamantane derivatives hold significant pharmacological potential against Alzheimer's, Parkinson's, and other neurodegenerative diseases, potentially exceeding known compounds like amantadine and memantine (Dembitsky et al., 2020).

Properties

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c19-16-3-1-2-12(7-16)11-20-21-17(22)18-8-13-4-14(9-18)6-15(5-13)10-18/h1-3,7,11,13-15H,4-6,8-10H2,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOFEZHEZYHOQE-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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